

2-Iodo-3-nitrobenzoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: **2-Iodo-3-nitrobenzoic acid**

Cat. No.: **B1296246**

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Technical Guide: 2-Iodo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodo-3-nitrobenzoic acid**, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on its role as a precursor for enzyme inhibitors.

Core Compound Data

Quantitative data for **2-Iodo-3-nitrobenzoic acid** is summarized below, providing a clear reference for its physicochemical properties.

Property	Value	Reference(s)
CAS Number	5398-69-6	
Molecular Formula	C ₇ H ₄ INO ₄	
Molecular Weight	293.02 g/mol	
Appearance	Solid	
Melting Point	207-212 °C	
Assay	95%	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Iodo-3-nitrobenzoic acid** is not readily available in the cited literature, a plausible and practical synthetic route can be derived from established methods for analogous compounds, such as the synthesis of other iodinated and nitrated benzoic acid derivatives.^{[1][2][3][4]} The proposed pathway involves the diazotization of an amino-nitrobenzoic acid precursor followed by a Sandmeyer-type reaction with an iodide salt.

Proposed Synthesis of 2-Iodo-3-nitrobenzoic Acid from 2-Amino-3-nitrobenzoic Acid

This protocol is adapted from standard procedures for the synthesis of aryl iodides from anilines.

Materials:

- 2-Amino-3-nitrobenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Starch-iodide paper
- Standard laboratory glassware (beakers, flasks, dropping funnel, Büchner funnel)
- Stirring apparatus
- Filtration apparatus

Experimental Procedure:

- **Diazotization:**
 - In a reaction flask, suspend 2-amino-3-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.
 - Cool the suspension to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
 - Continue stirring for an additional 30 minutes after the addition is complete.
 - Verify the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.
- **Iodination (Sandmeyer-type Reaction):**
 - In a separate beaker, dissolve potassium iodide in deionized water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. A precipitate of **2-Iodo-3-nitrobenzoic acid** will form.
- **Isolation and Purification:**
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain a product of high purity.
 - Dry the purified **2-Iodo-3-nitrobenzoic acid** under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

2-Iodo-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory drugs and enzyme inhibitors.^[5] The presence of three distinct functional groups—a carboxylic acid, an iodo group, and a nitro group—provides multiple reaction sites for chemical modification and the construction of complex molecular scaffolds.

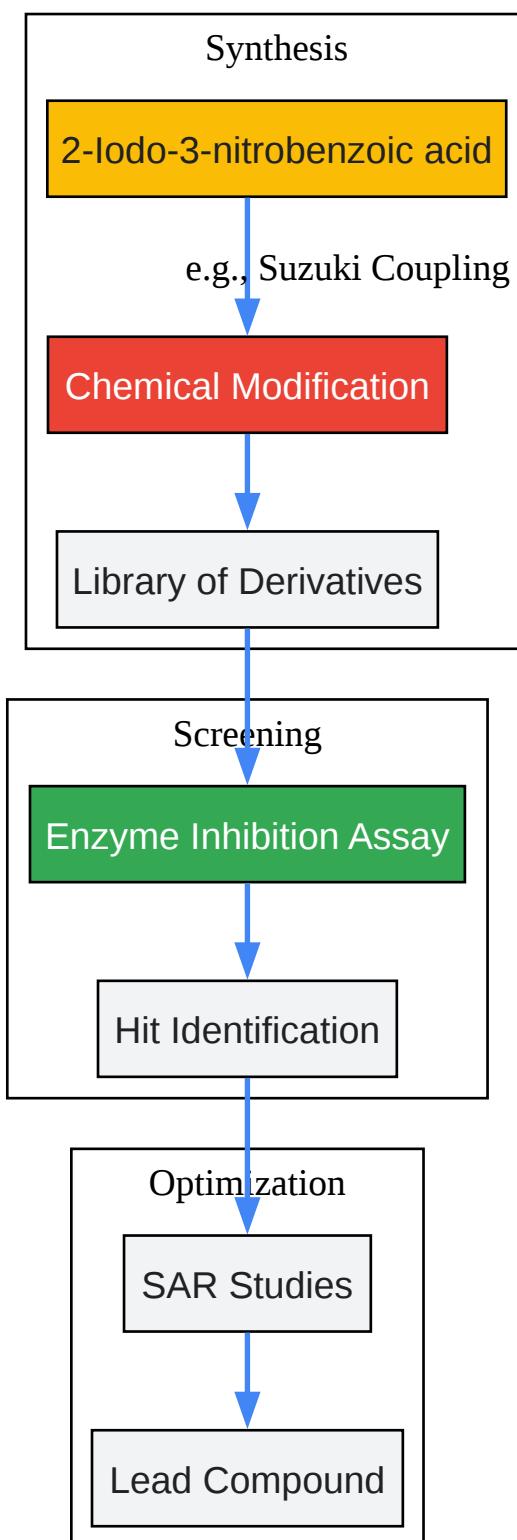
Role as a Precursor for Enzyme Inhibitors

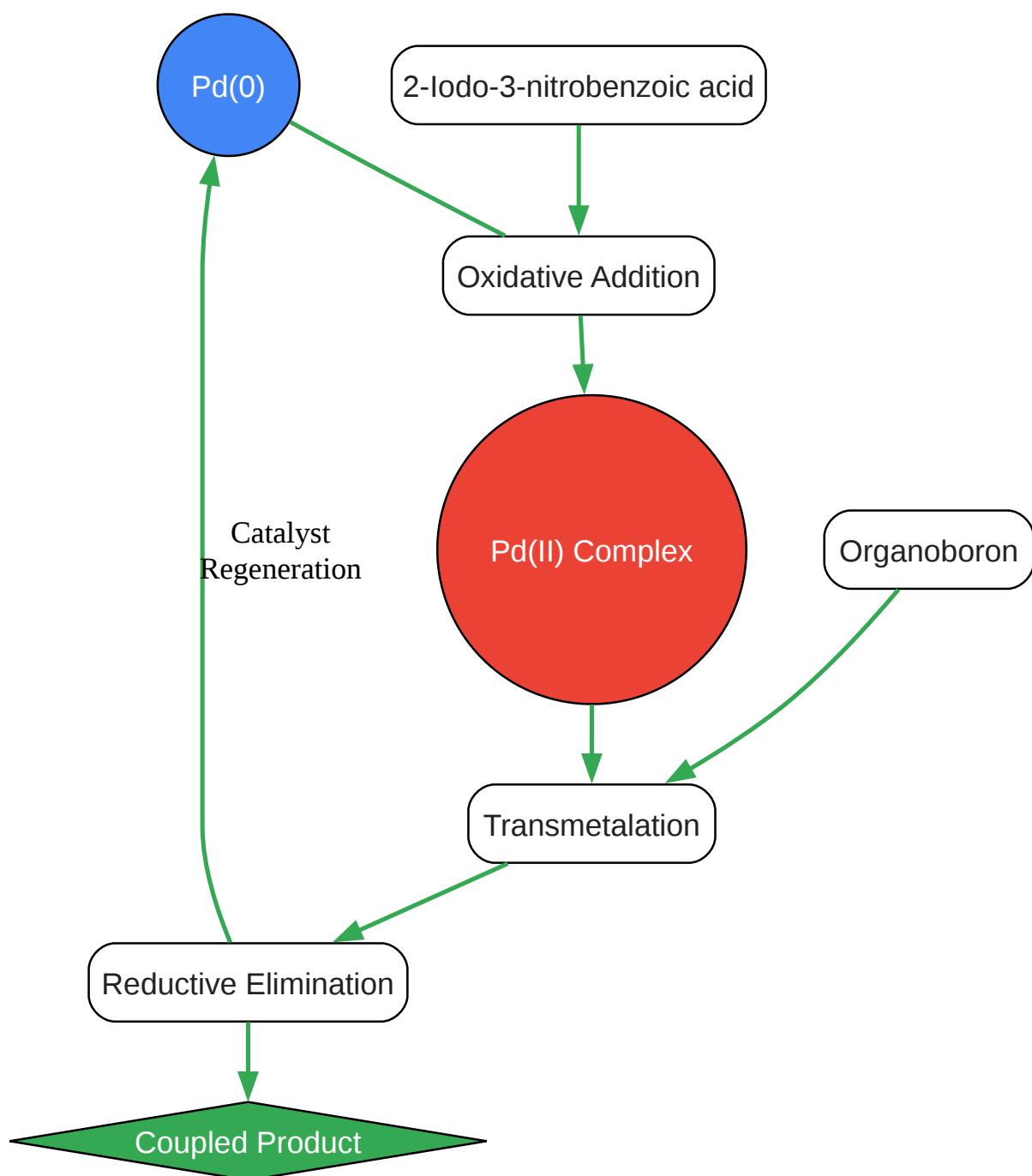
Nitro-containing compounds have been extensively investigated for their wide range of biological activities, including antibacterial and antineoplastic properties.^{[6][7][8]} The nitro group can be a key pharmacophore and is also a versatile synthetic handle that can be reduced to an amino group, opening pathways to a diverse array of heterocyclic compounds with therapeutic potential.

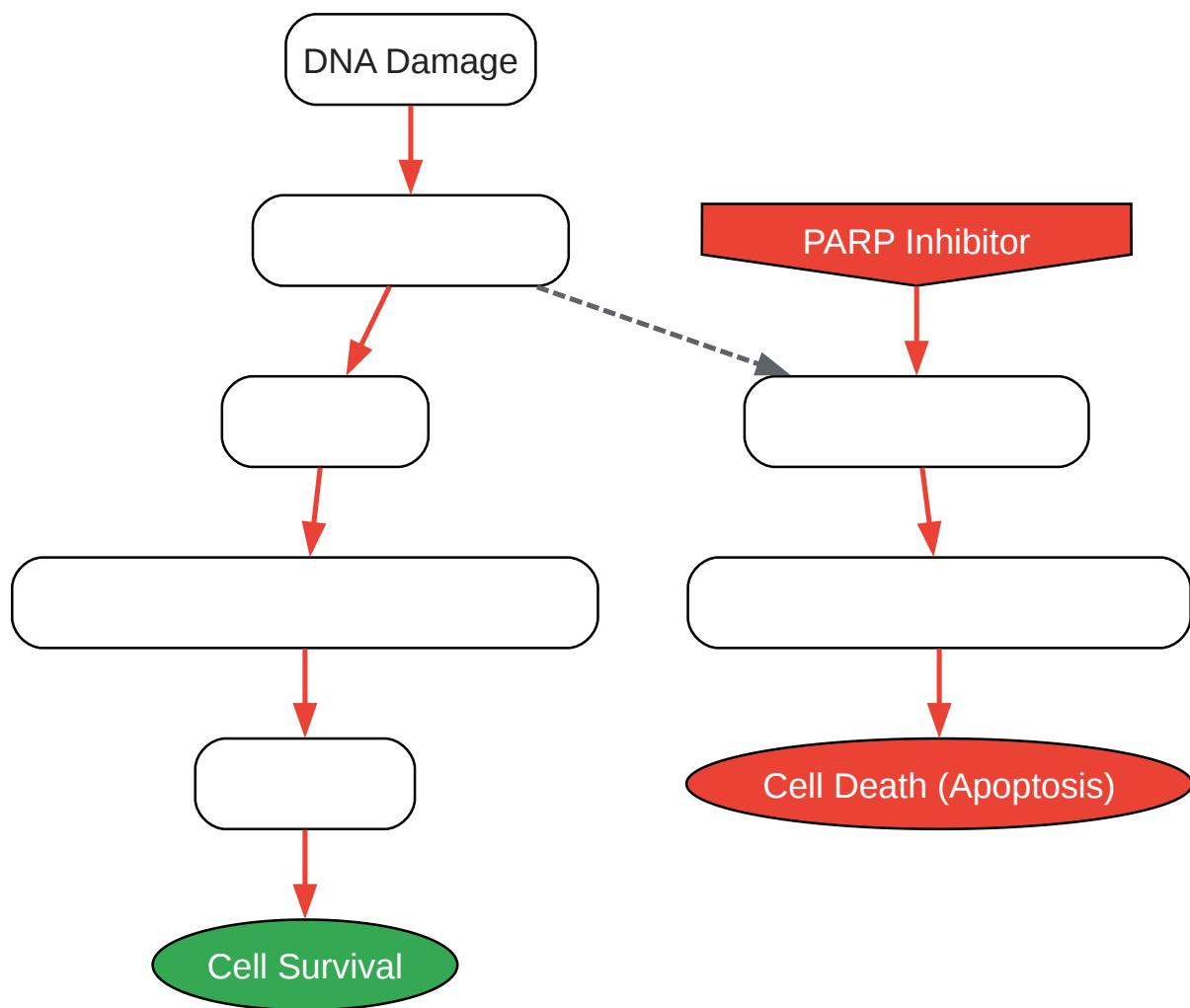
While direct studies on the enzyme inhibitory activity of **2-Iodo-3-nitrobenzoic acid** are limited, its structural analog, 2-Bromo-3-nitrobenzoic acid, serves as a key starting material for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).^[9] PARP is a critical enzyme involved in DNA repair and cell death pathways.

Potential Application in the Synthesis of PARP Inhibitors

The synthetic utility of halogenated nitrobenzoic acids is exemplified by the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives, which are known PARP-1 inhibitors.^[9] A similar synthetic strategy could potentially be employed using **2-Iodo-3-nitrobenzoic acid**. The workflow for such a synthetic and screening process is outlined below.







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